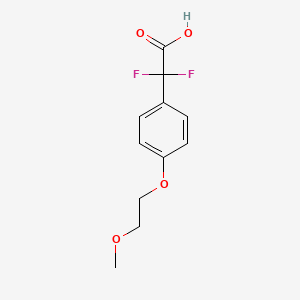

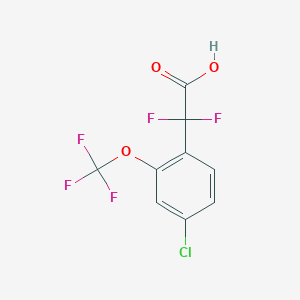

![molecular formula C13H19NO B1475086 2-Butyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine CAS No. 260250-05-3](/img/structure/B1475086.png)

2-Butyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 2-Butyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine can be achieved through a highly diastereoselective Ugi–Joullié reaction . This reaction involves starting from easily accessible chiral enantiopure 1,2-amino alcohols and salicylaldehydes to develop a concise route to cyclic imines .Molecular Structure Analysis

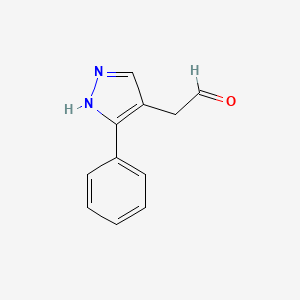

The molecular formula of this compound is C13H19NO. Its molecular weight is 205.3 g/mol.Chemical Reactions Analysis

The chemical reactions involving this compound are typically based on one-pot reactions with the expansion of benzo-fused carbo- and heterocycles .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It should be stored in a dark place, under an inert atmosphere .Applications De Recherche Scientifique

Synthesis and Chemical Properties

A variety of research applications focus on the synthesis and exploration of chemical properties of compounds related to 2-Butyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine. One significant area of study involves the synthesis of benzimidazole-tethered oxazepine heterocyclic hybrids. These compounds have been synthesized from N-alkylated benzimidazole 2-carboxaldehyde, showing promise in nonlinear optical (NLO) applications due to their interesting electronic and structural properties (Almansour et al., 2016). Additionally, these studies involve the use of advanced computational methods to predict the electronic structure and reactivity of these compounds, providing insights into their potential applications in materials science.

Process Development and Scale-Up

Another application involves the process development and scale-up of a kinase inhibitor with a benzoxazepine core, illustrating the compound's relevance in pharmaceutical synthesis. This research outlines a scalable synthesis process for the tetrahydrobenzo[f][1,4]oxazepine core, a key component in several kinase inhibitors, including mTOR inhibitors (Naganathan et al., 2015). The study showcases the challenges and solutions in synthesizing complex organic molecules on a large scale, emphasizing the importance of these heterocycles in drug development.

Safety and Hazards

The safety information for 2-Butyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and, in case of contact with eyes, rinsing cautiously with water for several minutes .

Mécanisme D'action

Target of Action

The primary target of 2-Butyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is the PEX14-PEX5 protein-protein interface . This interface is part of the peroxisomal import matrix (PEX) proteins, which are crucial for the functioning of cells . In particular, inhibitors of this interface have been shown to disrupt essential cell processes in trypanosomes, leading to cell death .

Mode of Action

This compound interacts with its target, the PEX14-PEX5 protein-protein interface, by binding to PEX14 . This binding disrupts the protein import into the glycosomes, indicating that the PEX14-PEX5 protein-protein interface was successfully disrupted .

Biochemical Pathways

The disruption of the PEX14-PEX5 protein-protein interface affects the biochemical pathways related to the functioning of trypanosomes

Pharmacokinetics

It is known that the compound has a high gastrointestinal absorption . Its lipophilicity, as indicated by its Log Po/w (iLOGP) value, is 1.96 , suggesting that it may have good permeability across biological membranes.

Result of Action

The result of the action of this compound is the disruption of essential cell processes in trypanosomes, leading to cell death . This is achieved through the disruption of the PEX14-PEX5 protein-protein interface, which affects protein import into the glycosomes .

Propriétés

IUPAC Name |

2-butyl-2,3,4,5-tetrahydro-1,4-benzoxazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-2-3-7-12-10-14-9-11-6-4-5-8-13(11)15-12/h4-6,8,12,14H,2-3,7,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIVWANLGIYZTKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CNCC2=CC=CC=C2O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

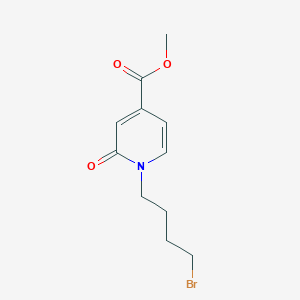

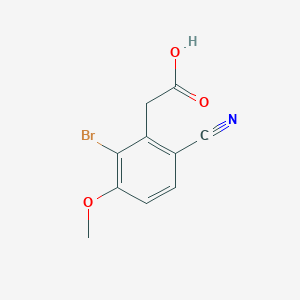

![Ethyl 3-cyanoimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B1475005.png)

amino]propan-1-ol](/img/structure/B1475013.png)